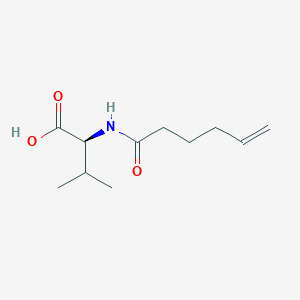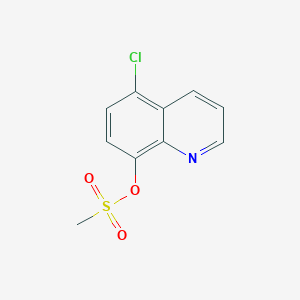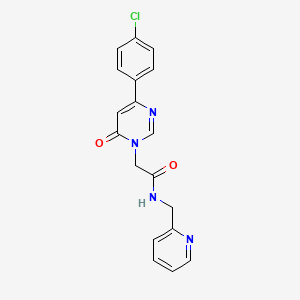![molecular formula C13H17N5O4 B2668062 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2416237-47-1](/img/structure/B2668062.png)
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The triazolopyrimidine core is a common structure in medicinal chemistry, as it is found in many biologically active compounds .
Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present on the ring system. They can act as nucleophiles or electrophiles, and can undergo reactions such as alkylation, acylation, and halogenation .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound of interest is structurally related to a class of compounds that have been the focus of significant research due to their potential biological activities and applications in medicinal chemistry. For instance, analogs of this compound have been synthesized for their tuberculostatic activity, exploring the structure-activity relationships within this class of compounds (Titova et al., 2019). Similarly, the synthesis of derivatives such as ethyl 1H-1,2,4-triazolo[4,3-a]perimidine-3-carboxylate and their structural analysis highlights the compound's role in the development of new chemical entities (Kang-chien Liu & Hsiu‐Ho Chen, 1985).
Biological Activity and Applications
Compounds within this chemical family have been tested for various biological activities. For example, certain derivatives have demonstrated excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating their potential as antimicrobial agents (Youssef et al., 2011). The creation of ethyl iminothiazolopyridine-4-carboxylate and its derivatives underlines the versatility of these compounds in synthesizing biologically active heterocycles (H. M. Mohamed, 2021).
Mechanistic Studies and Synthetic Methodologies
Mechanistic studies and synthetic methodologies involving this class of compounds are also of interest. For instance, the preparation of triazolo[4,3-a]pyrimidines via reactions of hydrazonoyl halides demonstrates the chemical transformations that these compounds can undergo, which is crucial for their synthetic utility in developing new drugs and materials (Abdelhamid et al., 2004). The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, induced by C=N bond reduction, is another example of the complex reactions these compounds can participate in, further highlighting their synthetic and application potential (Lashmanova et al., 2019).
Future Directions
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-13(2,3)22-12(21)14-5-4-9-16-11-15-6-8(10(19)20)7-18(11)17-9/h6-7H,4-5H2,1-3H3,(H,14,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATJYRVVSNGPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN2C=C(C=NC2=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)



![Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2667987.png)

![(E)-4-(Dimethylamino)-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]but-2-enamide](/img/structure/B2667990.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2667992.png)



![tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2667997.png)

